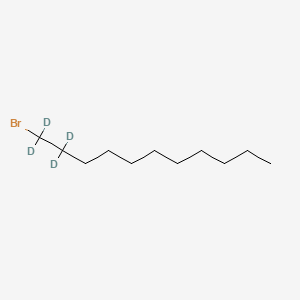

1-Bromoundecane-1,1,2,2-d4

Descripción

1-Bromoundecane-1,1,2,2-d4 (CAS RN: 1219802-82-0) is a deuterated alkyl bromide with the chemical formula CH₃(CH₂)₈(CD₂)₂Br and a molecular weight of 239.22 g/mol. It is isotopically labeled at the first and second carbon positions with four deuterium atoms (98 atom% D), making it a valuable tool in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for tracking molecular behavior in chemical and biological systems .

It is sold in research-grade quantities (e.g., 500 mg for ¥70,400) and is primarily used in synthetic chemistry and isotopic labeling studies .

Propiedades

IUPAC Name |

1-bromo-1,1,2,2-tetradeuterioundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPSIIAXIDAQLG-MKQHWYKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCC)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Molecular Architecture

This compound features an 11-carbon alkyl chain with a bromine atom at the terminal position (C1) and four deuterium atoms at C1 and C2 (Fig. 1). The molecular weight is 239.23 g/mol, and the compound exists as a colorless to pale yellow liquid under standard conditions. Its density (1.054 g/mL) and boiling point (137–138°C at 24 hPa) necessitate vacuum distillation for purification.

Isotopic Significance

Deuteration at C1 and C2 minimizes metabolic interference in tracer studies while retaining the reactivity of the alkyl bromide moiety. The strategic placement of deuterium reduces vibrational modes in spectroscopic analyses, enhancing signal resolution in nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Synthetic Pathways for this compound

Preparation of Deuterated Grignard Reagents

A foundational method involves the synthesis of a deuterated Grignard reagent from this compound. Magnesium turnings react with the deuterated bromide in anhydrous tetrahydrofuran (THF) under inert conditions:

This reagent participates in nucleophilic additions to carbonyl compounds, enabling the construction of deuterated alcohols or ketones.

Limitations and Optimization

Appel Reaction

The Appel reaction converts deuterated undecanol-1,1,2,2-d4 to the target bromide using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃):

Conditions : Conducted in dichloromethane at 0°C, this method achieves >90% conversion within 2 hours.

Hydrobromic Acid (HBr) Method

Direct treatment of deuterated undecanol with gaseous HBr at 100°C yields the bromide:

Challenges : Excess HBr may protonate deuterated sites. Using deuterated HBr (DBr) or molecular sieves improves isotopic purity.

Purification and Characterization

Vacuum Distillation

The product is purified via fractional distillation under reduced pressure (24 hPa), exploiting its boiling point (137–138°C). Impurities such as residual alcohols or alkenes are removed through successive distillation cycles.

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Electron ionization (EI-MS) shows a molecular ion peak at m/z 239.23, with isotopic clusters reflecting ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

Comparative Evaluation of Synthesis Methods

| Method | Conditions | Yield (%) | Isotopic Purity (%) |

|---|---|---|---|

| Grignard Reagent | THF, −20°C, 12 h | 52–93 | 85–90 |

| Appel Reaction | CH₂Cl₂, 0°C, 2 h | >90 | 95–98 |

| HBr Bromination | 100°C, 6 h | 75–80 | 88–92 |

The Appel reaction offers superior isotopic purity, while the Grignard method is preferable for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromoundecane-1,1,2,2-d4 primarily undergoes substitution reactions due to the presence of the bromine atom. Common reactions include:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium cyanide, and primary amines.

Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are commonly used.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

Elimination Reactions: The major products are alkenes, specifically undecene derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 1-Bromoundecane-1,1,2,2-d4 is used as a precursor in the synthesis of various deuterated compounds. Its isotopic labeling makes it valuable in mechanistic studies and tracing experiments .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme mechanisms. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in mass spectrometry .

Medicine: While not directly used as a drug, this compound serves as a tool in drug development and pharmacokinetic studies. Its isotopic labeling helps in understanding the metabolism and distribution of potential drug candidates .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of advanced materials and chemical processes .

Mecanismo De Acción

The mechanism of action of 1-Bromoundecane-1,1,2,2-d4 is primarily related to its role as a reactant in chemical reactions. The bromine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds . The deuterium atoms, being isotopes of hydrogen, do not significantly alter the chemical reactivity but provide a means for detailed tracking and analysis in research applications .

Comparación Con Compuestos Similares

Structural and Isotopic Differences

The table below compares 1-Bromoundececane-1,1,2,2-d4 with other deuterated undecane derivatives:

| Compound Name | Formula | Molecular Weight (g/mol) | Deuterium Position(s) | CAS RN | Purity & Price (Example) |

|---|---|---|---|---|---|

| 1-Bromoundecane-1,1,2,2-d4 | CH₃(CH₂)₈(CD₂)₂Br | 239.22 | C1, C2 (4 D atoms) | 1219802-82-0 | 98 atom% D; 500 mg = ¥70,400 |

| 1-Bromoundecane-11,11,11-d3 | CD₃(CH₂)₁₀Br | 238.22 | Terminal methyl (3 D) | 1219805-63-6 | 98 atom% D; 250 mg = ¥79,200 |

| 1-Bromoundecane-d23 | C₁₁D₂₃Br | 258.34 | Full deuteration | 349553-92-0 | 98 atom% D; 250 mg = ¥70,400 |

Key Observations :

- Isotopic Distribution : The position of deuterium significantly impacts applications. For instance, terminal deuteration (e.g., -11,11,11-d3) is useful for studying methyl group dynamics, while selective deuteration (e.g., -1,1,2,2-d4) aids in probing reaction mechanisms at specific carbon centers .

- Molecular Weight : Fully deuterated 1-Bromoundecane-d23 has the highest molecular weight (258.34 g/mol), making it distinguishable in MS analyses .

- Cost Efficiency : Despite its lower deuteration density, this compound is more cost-effective per milligram compared to -11,11,11-d3 .

Comparison with Non-Deuterated Analogues

The non-deuterated counterpart, 1-Bromoundecane (CAS RN: 693-67-4), has a molecular weight of 235.21 g/mol and >98% purity. Key differences include:

- Applications: Non-deuterated 1-Bromoundecane is used in industrial synthesis (e.g., surfactants), while deuterated versions are reserved for specialized research .

- Physical Properties : Deuteration increases molecular weight and slightly alters boiling points and solubility, though reactivity remains similar .

- Safety: Both deuterated and non-deuterated forms are flammable and irritants, but deuterated compounds may require stricter handling due to higher costs and specialized storage .

Comparison with Longer-Chain Deuterated Bromoalkanes

Examples like 1-Bromotetradecane-1,1,2,2-d4 (CAS RN: N/A) and 1-Bromopentadecane-1,1,2,2-d4 () highlight the role of chain length:

- Chain Length Effects : Longer chains (e.g., C14 or C15) exhibit higher hydrophobicity and lower volatility, suited for lipid membrane studies.

- Deuteration Specificity : Similar deuteration patterns (e.g., 1,1,2,2-d4) allow comparative studies of isotopic effects across different alkyl chain lengths .

Actividad Biológica

1-Bromoundecane-1,1,2,2-d4 is a deuterated derivative of 1-bromoundecane, a compound widely used in organic synthesis and as an intermediate in pharmaceuticals and agrochemicals. The incorporation of deuterium not only alters the physical properties of the compound but also influences its biological activity. This article reviews the biological activity of this compound based on current research findings.

- Chemical Formula : C11H23Br

- Molecular Weight : 235.209 g/mol

- CAS Number : 1219802-82-0

- Deuteration : The compound contains four deuterium atoms, which can affect metabolic pathways and isotopic labeling in biological studies.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an alkylating agent and its interactions with biological macromolecules. Its applications span various fields including medicinal chemistry and biochemistry.

This compound acts by modifying the structure of biomolecules through alkylation. This can lead to changes in enzyme activity, receptor binding affinity, and overall cellular function.

Case Studies

- Inhibition of Enzyme Activity : A study demonstrated that 1-bromoundecane derivatives can inhibit certain enzymes involved in lipid metabolism. The deuterated form showed altered kinetics compared to its non-deuterated counterpart, suggesting that deuterium substitution affects enzyme-substrate interactions.

- Cellular Uptake and Toxicity : Research on the cellular uptake of alkyl bromides indicates that this compound exhibits cytotoxic properties at higher concentrations. The presence of deuterium may alter membrane permeability and cellular response to oxidative stress.

- Antimicrobial Activity : Preliminary studies have suggested that alkyl bromides possess antimicrobial properties. The deuterated version's efficacy against specific bacterial strains was assessed, showing potential for development as a new antimicrobial agent.

Data Tables

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1219802-82-0 |

| Molecular Weight | 235.209 g/mol |

| Solubility | Insoluble in water |

| Toxicity | Causes skin and eye irritation |

Synthetic Chemistry

The compound is utilized in the synthesis of Grignard reagents by reacting with magnesium in tetrahydrofuran (THF). This reaction is crucial for forming carbon-carbon bonds in organic synthesis.

Isotope Labeling

Due to its deuterated nature, this compound is valuable for isotope labeling studies in metabolic research. It allows for tracking metabolic pathways and understanding drug metabolism without altering the biological system significantly.

Q & A

Q. What are the critical physical and chemical properties of 1-Bromoundecane-1,1,2,2-d4 for experimental design?

Answer: This deuterated compound is a liquid with a boiling point of ~259°C (760 mmHg) and melting point of -9°C. Its deuterium substitution at positions 1,1,2,2 reduces vibrational modes, making it valuable for isotopic tracing in NMR or mass spectrometry. Key properties include:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | CH₃(CH₂)₈(CD₂)₂Br | |

| Molecular Weight | 239.22 g/mol | |

| Boiling Point | 259.2°C (760 mmHg) | |

| Flash Point | >230°F (non-deuterated analog) | |

| Isotopic Purity | 98 atom% D |

Methodological Note: For kinetic studies, deuterium labeling alters reaction rates (kinetic isotope effects). Ensure purity via mass spectrometry (M+4 shift) or NMR (absence of proton signals at labeled positions) .

Q. What safety protocols are essential for handling this compound?

Answer:

- PPE: Use full-body protective clothing, chemical-resistant gloves, and safety goggles. For respiratory protection, use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 or ABEK-P2 filters) in poorly ventilated areas .

- Storage: Store in sealed containers away from oxidizers and heat. Avoid drainage systems to prevent environmental contamination .

- Acute Toxicity: Limited data available; treat as a skin/eye irritant (Category 2 GHS classification for analogs). Always consult safety sheets before use .

Methodological Note: Conduct a risk assessment using the Control Banding approach, factoring in lab-scale quantities and exposure duration .

Advanced Questions

Q. How can researchers optimize the synthesis of this compound to achieve high isotopic purity?

Answer:

- Deuteration Strategy: Use deuterated starting materials (e.g., CD₂ groups) and HBr/D₂O exchange under acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS .

- Purification: Fractional distillation or column chromatography (silica gel) removes non-deuterated byproducts. Validate isotopic purity using high-resolution MS (e.g., M+4 mass shift) .

Example Protocol (Adapted from Analog Synthesis ):

React 1-undecanol-d4 with HBr (48%) and H₂SO₄ at 140°C for 5 hours.

Use a reflux condenser (initially water-cooled, then dry to prevent alcohol separation).

Terminate reaction when TLC (hexane:ethyl acetate 9:1) shows complete conversion.

Q. What analytical challenges arise in confirming the deuteration pattern of this compound?

Answer:

- NMR Limitations: Deuterium’s low gyromagnetic ratio makes direct ²H-NMR insensitive. Instead, use ¹³C-NMR to infer deuteration via split signals or isotopic shifts .

- Mass Spectrometry: High-resolution MS (HRMS) detects M+4 peaks, but overlapping isotopic clusters (e.g., ⁷⁹Br/⁸¹Br) require deconvolution algorithms .

- Contradictions: Some sources lack decomposition data; confirm thermal stability via thermogravimetric analysis (TGA) before high-temperature applications .

Methodological Note: Cross-validate using complementary techniques (e.g., IR spectroscopy for C-D stretches at ~2100 cm⁻¹) .

Q. How does deuteration impact the compound’s stability in radical or nucleophilic reactions?

Answer:

- Kinetic Isotope Effects (KIE): Deuterium’s higher mass slows bond cleavage, altering reaction rates. For SN2 reactions, expect KIE values of ~2–7 for C-D vs. C-H .

- Radical Stability: C-D bonds are more resistant to homolytic cleavage, reducing radical formation in photochemical reactions. Use deuterated solvents to minimize competing pathways .

Methodological Note: Design control experiments with non-deuterated analogs to isolate isotopic effects .

Q. What are the best practices for using this compound in metabolic tracing studies?

Answer:

- Tracer Design: Incorporate into lipid bilayers or surfactants to study membrane dynamics. Use LC-MS/MS to track deuterated metabolites .

- Quantification: Normalize deuterium enrichment against internal standards (e.g., ¹³C-labeled lipids) to account for ion suppression .

Case Study: In cancer research, deuterated alkyl bromides are used to trace lipid metabolism in MRC-5 cells under hypoxia .

Q. Data Gaps and Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.